N-[2-(4-Phenylpiperazin-1-YL)pyrimidin-5-YL]cyclopentanecarboxamide
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Overview
Description
N-[2-(4-Phenylpiperazin-1-YL)pyrimidin-5-YL]cyclopentanecarboxamide is a compound that has garnered interest in the field of medicinal chemistry. It is known for its potential as an acetylcholinesterase inhibitor, which makes it a candidate for the treatment of neurodegenerative diseases such as Alzheimer’s disease .
Preparation Methods
The synthesis of N-[2-(4-Phenylpiperazin-1-YL)pyrimidin-5-YL]cyclopentanecarboxamide involves several steps. One common method includes the alkylation of the corresponding amines with alkylating reagents such as 2-chloro-1-(3-chlorophenyl)ethanone or 2-chloro-1-[3-(trifluoromethyl)phenyl]ethanone . The reaction conditions typically involve the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) under reflux conditions .
Chemical Reactions Analysis
N-[2-(4-Phenylpiperazin-1-YL)pyrimidin-5-YL]cyclopentanecarboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
N-[2-(4-Phenylpiperazin-1-YL)pyrimidin-5-YL]cyclopentanecarboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: The compound may have applications in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of N-[2-(4-Phenylpiperazin-1-YL)pyrimidin-5-YL]cyclopentanecarboxamide involves the inhibition of acetylcholinesterase. This enzyme is responsible for the hydrolysis of acetylcholine, a neurotransmitter involved in cognitive functions. By inhibiting acetylcholinesterase, the compound increases the levels of acetylcholine in the brain, which can help alleviate the symptoms of Alzheimer’s disease . The molecular targets include the active site of acetylcholinesterase, and the pathways involved are related to cholinergic neurotransmission .
Comparison with Similar Compounds
N-[2-(4-Phenylpiperazin-1-YL)pyrimidin-5-YL]cyclopentanecarboxamide can be compared with other acetylcholinesterase inhibitors such as Donepezil, Rivastigmine, and Galantamine. While these compounds also inhibit acetylcholinesterase, this compound is unique due to its specific molecular structure, which may offer different pharmacokinetic and pharmacodynamic properties . Similar compounds include other derivatives of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide .
Properties
IUPAC Name |
N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]cyclopentanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O/c26-19(16-6-4-5-7-16)23-17-14-21-20(22-15-17)25-12-10-24(11-13-25)18-8-2-1-3-9-18/h1-3,8-9,14-16H,4-7,10-13H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIEWGAMBPFNZEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NC2=CN=C(N=C2)N3CCN(CC3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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